molecular formula C19H26O3 B12354106 11-Ketotestosterone-[16,16,17-d3]

11-Ketotestosterone-[16,16,17-d3]

Cat. No.: B12354106
M. Wt: 305.4 g/mol
InChI Key: WTPMRQZHJLJSBO-GFWWJJFOSA-N
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Description

11-Ketotestosterone-[16,16,17-d3] is a deuterium-labeled form of 11-Ketotestosterone, an oxidized form of testosterone. This compound contains a keto group at the C11 position and is related to adrenosterone, an androgen found in trace quantities in humans. In fish, 11-Ketotestosterone functions as the endogenous androgenic sex hormone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ketotestosterone-[16,16,17-d3] involves the incorporation of deuterium atoms at the 16 and 17 positions of 11-Ketotestosterone. This can be achieved through a series of chemical reactions starting from 11β-hydroxyandrostenedione or 11-ketoandrostenedione (adrenosterone). The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 11-Ketotestosterone-[16,16,17-d3] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

11-Ketotestosterone-[16,16,17-d3] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

11-Ketotestosterone-[16,16,17-d3] exerts its effects by binding to androgen receptors with high affinity and potency, similar to testosterone. It activates the androgen receptor signaling pathway, leading to the regulation of gene expression involved in various physiological processes. The compound is also involved in the biosynthesis of other androgens and the regulation of glucocorticoid activity .

Comparison with Similar Compounds

Similar Compounds

    11β-Hydroxytestosterone: A hydroxylated form of testosterone with similar androgenic activity.

    11-Ketoandrostenedione: A precursor in the biosynthesis of 11-Ketotestosterone.

    Adrenosterone: An androgen found in trace quantities in humans.

Uniqueness

11-Ketotestosterone-[16,16,17-d3] is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements in scientific research. This labeling also distinguishes it from other similar compounds, making it a valuable tool in various research applications .

Properties

Molecular Formula

C19H26O3

Molecular Weight

305.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D

InChI Key

WTPMRQZHJLJSBO-GFWWJJFOSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C

Origin of Product

United States

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